molecular formula C24H23N5O4 B1252466 Fumiquinazoline B

Fumiquinazoline B

Cat. No. B1252466
M. Wt: 445.5 g/mol
InChI Key: DQQCCKFZJNINST-ZRCGILORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumiquinazoline B is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Cytotoxic Properties

Fumiquinazoline B, along with other fumiquinazolines, was identified as a metabolite of the fungus Aspergillus fumigatus. These compounds, isolated from the mycelium of a strain existing in the gastrointestinal tract of a saltwater fish, showed moderate cytotoxicity (Numata et al., 1992).

Potential Antidiabetic Applications

A study on the marine-derived fungus Scedosporium apiospermum F41-1 highlighted the antidiabetic potential of fumiquinazoline alkaloids. These compounds were found to promote triglyceride accumulation in 3T3-L1 adipocytes, suggesting their role as insulin sensitizers which could be beneficial in treating type 2 diabetes mellitus (Li et al., 2020).

Structural and Biosynthetic Insights

The structural and absolute configuration of fumiquinazoline L, related to fumiquinazoline B, was determined through comprehensive spectroscopic data and X-ray diffraction analysis. This study contributes to the understanding of the diverse structures of fumiquinazolines, aiding in the exploration of their biological activities (Shao et al., 2013).

Neuroprotective and Antitumor Effects

Research on new quinazolinone derivatives of marine-derived alkaloids, including fumiquinazolines, revealed neuroprotective and antitumor effects. These studies are essential for developing potential drugs for treating neurodegenerative disorders and cancer (Long et al., 2019).

Biosynthetic Complexity

The biosynthesis of fumiquinazolines involves FAD-dependent oxidases and α-KG/Fe(II)-dependent dioxygenases, illustrating the complexity and diversity in their biosynthetic pathways. Understanding these pathways can pave the way for synthetic biology applications and the production of novel compounds (Yan et al., 2019).

Synthesis Studies

Studies on the total synthesis of fumiquinazolines, including B, have been conducted to understand their molecular structures better and explore their synthesis pathways. These studies are crucial for developing synthetic methods for these compounds, potentially leading to new drugs or therapeutic agents (Snider & Zeng, 2000).

Review of Fumiquinazoline Alkaloids

A comprehensive review covering the literature from 1992 to 2018 on fumiquinazolines and related alkaloids provides insights into their isolation, structure, biological activities, biosynthetic pathways, and synthetic studies. This review is instrumental in understanding the overall landscape of research on fumiquinazoline compounds (Resende et al., 2019).

properties

Product Name

Fumiquinazoline B

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

(1R,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13+,18-,23+,24+/m1/s1

InChI Key

DQQCCKFZJNINST-ZRCGILORSA-N

Isomeric SMILES

C[C@@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@H]5N[C@H](C(=O)N5C6=CC=CC=C64)C)O

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O

synonyms

fumiquinazoline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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